2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
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Overview
Description
2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, allowing for the introduction of various functional groups. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives, such as:
2-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine: Similar structure but with a different fluorine position, leading to different chemical and biological properties.
2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine: Substitution of chlorine with bromine can significantly alter reactivity and biological activity.
2-(2-Chloro-6-methylphenyl)cyclopropan-1-amine: The presence of a methyl group instead of fluorine can affect the compound’s stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAANIGKVZHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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